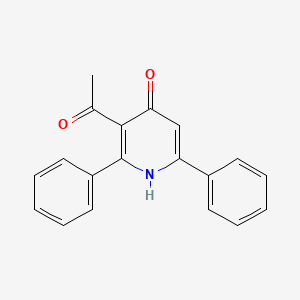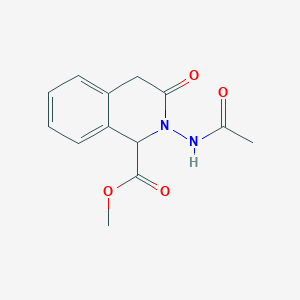
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of dihydroisoquinolinones. This compound is known for its unique structure, which includes an acetamido group, an oxo group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反应分析
Types of Reactions
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .
科学研究应用
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Medicine: It is explored as a potential drug candidate due to its pharmacophore properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-alkylated tetrahydroisoquinolines: These compounds are also structurally related and undergo similar chemical reactions.
Uniqueness
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the acetamido and oxo groups contributes to its distinct pharmacological properties .
属性
CAS 编号 |
63500-01-6 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16) |
InChI 键 |
XPKPAJXNCLKOKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


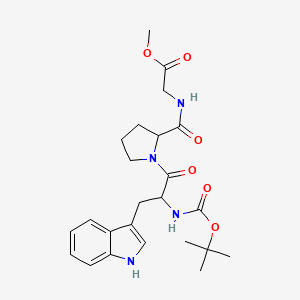

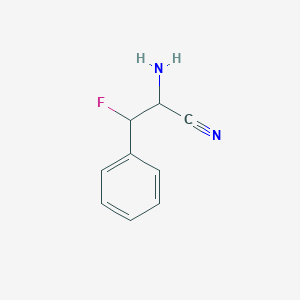
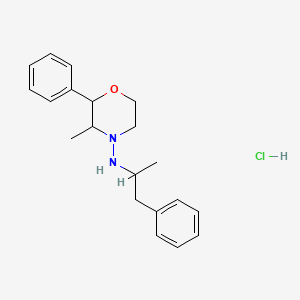

![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)


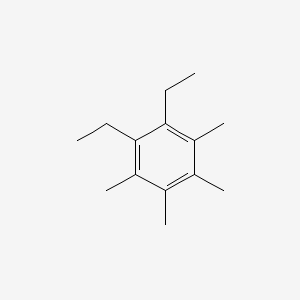

![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
